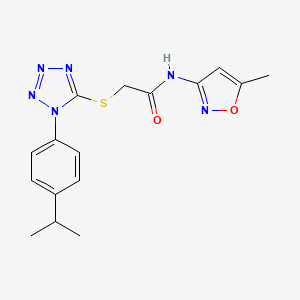

![molecular formula C8H11Cl2F3N2 B2677185 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride CAS No. 1909336-55-5](/img/structure/B2677185.png)

2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

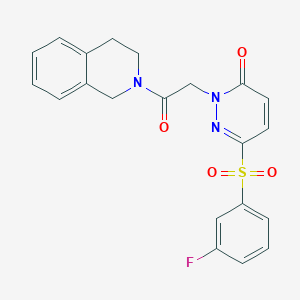

“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1909336-55-5 . It has a molecular weight of 263.09 and its IUPAC name is 2-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2.2ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;;/h2,4-5H,1,3,12H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .Scientific Research Applications

TFEA has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of TFEA is in the development of drugs targeting the central nervous system. TFEA has been shown to have potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of mood disorders. Additionally, TFEA has been investigated for its potential use as a radioligand for imaging studies of the brain.

Mechanism of Action

The mechanism of action of TFEA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). TFEA has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, TFEA enhances its activity, leading to the antidepressant and anxiolytic effects observed in animal models.

Biochemical and Physiological Effects

TFEA has been shown to have various biochemical and physiological effects. In animal models, TFEA has been found to increase the levels of serotonin and its metabolites in the brain. Additionally, TFEA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. TFEA has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety and stress.

Advantages and Limitations for Lab Experiments

TFEA has several advantages for lab experiments. It is a highly potent and selective SSRI, making it a valuable tool for studying the role of serotonin in the brain. Additionally, TFEA is relatively easy to synthesize, making it readily available for research purposes. However, TFEA also has some limitations. It has a short half-life, which can make it challenging to study its long-term effects. Additionally, TFEA has been shown to interact with other neurotransmitter systems, which can complicate its effects on serotonin.

Future Directions

There are several future directions for research on TFEA. One area of interest is the development of TFEA-based drugs for the treatment of mood disorders. Further studies are needed to determine the optimal dosage and administration route for TFEA, as well as its long-term effects. Another area of interest is the use of TFEA as a radioligand for imaging studies of the brain. Further research is needed to determine the optimal imaging protocol for TFEA and its potential applications in clinical settings. Finally, future studies could explore the potential interactions between TFEA and other neurotransmitter systems, such as dopamine and norepinephrine, to gain a better understanding of its mechanism of action.

Conclusion

In conclusion, TFEA is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of TFEA and its applications in clinical settings.

Synthesis Methods

TFEA can be synthesized using various methods. One of the most common methods involves the reaction of 2-(bromomethyl)-4-(trifluoromethyl)pyridine with ethylamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain TFEA dihydrochloride. Other methods involve the use of different starting materials and reagents, such as 2-(chloromethyl)-4-(trifluoromethyl)pyridine and ammonia.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

properties

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;;/h2,4-5H,1,3,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYCSWFLTKGZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

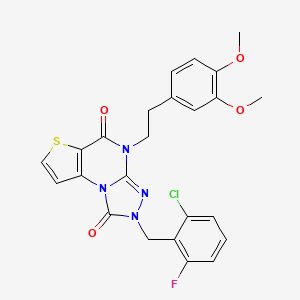

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2677102.png)

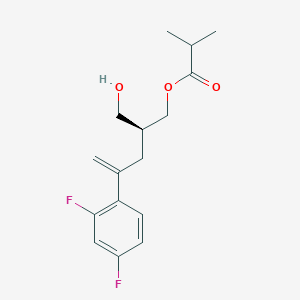

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2677103.png)

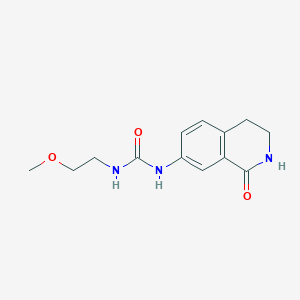

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B2677105.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

![1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677116.png)

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)

![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)